3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole
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Overview
Description
3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl, cyclohexyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- 3-(3-Chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole
- 5-((4-Chlorophenyl)sulfanyl)methyl-4-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3S |
---|---|
Molecular Weight |
383.9g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H22ClN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h2,5-6,9-14,17H,1,3-4,7-8,15H2 |
InChI Key |
ZETUDPPKSDMJIV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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